cyclo[DL-N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Val-D-OVal]
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Overview
Description
Cyclo[DL-N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Val-D-OVal] is a cyclic depsipeptide, a class of compounds characterized by the presence of both peptide and ester bonds. Depsipeptides are known for their diverse biological activities and potential therapeutic applications, particularly in targeting cancer cells .
Preparation Methods
The synthesis of cyclo[DL-N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Val-D-OVal] typically involves solid-phase peptide synthesis (SPPS) techniques. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The ester bonds are introduced by incorporating hydroxy acids into the sequence. After the assembly of the linear precursor, cyclization is achieved through a lactonization reaction .
Chemical Reactions Analysis
Cyclo[DL-N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Val-D-OVal] can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
Cyclo[DL-N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Val-D-OVal] has several scientific research applications:
Chemistry: Used as a model compound to study the properties and reactivity of depsipeptides.
Biology: Investigated for its potential to modulate biological pathways and cellular processes.
Medicine: Explored for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of cyclo[DL-N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Val-D-OVal] involves its interaction with specific molecular targets, leading to the modulation of cellular pathways. It can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. Additionally, it may inhibit certain enzymes involved in cell proliferation .
Comparison with Similar Compounds
Cyclo[DL-N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Val-D-OVal] is unique among depsipeptides due to its specific amino acid sequence and structural features. Similar compounds include:
- Cyclo[N(Me)Ile-D-OVal-D-N(Me)Val-D-OVal-N(Me)Val-D-OVal]
- Cyclo[N(Me)Ile-D-OVal-N(Me)aIle-D-OVal-N(Me)Leu-D-OVal] These compounds share structural similarities but differ in their amino acid composition and biological activities .
Properties
Molecular Formula |
C35H61N3O9 |
---|---|
Molecular Weight |
667.9 g/mol |
IUPAC Name |
(3S,6R,12R,15S,18R)-3,9-bis[(2S)-butan-2-yl]-4,10,16-trimethyl-6,12,15,18-tetra(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C35H61N3O9/c1-16-22(11)25-34(43)46-27(19(5)6)30(39)36(13)24(18(3)4)33(42)45-28(20(7)8)31(40)37(14)26(23(12)17-2)35(44)47-29(21(9)10)32(41)38(25)15/h18-29H,16-17H2,1-15H3/t22-,23-,24-,25-,26?,27+,28+,29+/m0/s1 |
InChI Key |
OWUREPXBPJFMOK-YXRMYXQLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N(C(C(=O)O[C@@H](C(=O)N1C)C(C)C)[C@@H](C)CC)C)C(C)C)C(C)C)C)C(C)C |
Canonical SMILES |
CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)CC)C)C(C)C |
Origin of Product |
United States |
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